2-(Iodomethyl)-4,4-dimethyloxane
Description
2-(Iodomethyl)-4,4-dimethyloxane is a substituted oxane derivative featuring a six-membered oxygen-containing ring (tetrahydropyran) with an iodomethyl (-CH₂I) group at the 2-position and two methyl (-CH₃) groups at the 4-position. The steric and electronic effects of the dimethyl substituents likely influence its conformational stability and chemical behavior .
Properties
IUPAC Name |
2-(iodomethyl)-4,4-dimethyloxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15IO/c1-8(2)3-4-10-7(5-8)6-9/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQKJCPDWPBNPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC(C1)CI)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)-4,4-dimethyloxane typically involves the iodination of a precursor compound. One common method is the reaction of 4,4-dimethyloxane with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete iodination. The general reaction scheme is as follows:
4,4-Dimethyloxane+IodomethaneK2CO3,Refluxthis compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Iodomethyl)-4,4-dimethyloxane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted by other nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The iodomethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The iodomethyl group can be reduced to form the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium ethoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: The major product is the corresponding methyl derivative.
Scientific Research Applications
2-(Iodomethyl)-4,4-dimethyloxane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a labeling reagent for biomolecules, enabling the study of biological processes and interactions.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(Iodomethyl)-4,4-dimethyloxane involves the reactivity of the iodomethyl group. This group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by a nucleophile. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, the compound may react with nucleophilic amino acids in proteins, leading to covalent modification and potential changes in protein function.
Comparison with Similar Compounds
Key Structural and Functional Differences
A structurally related compound identified in the evidence is Iodomethylsulbactam (Iodomethyl (2S,5R)-3,3-Dimethyl-7-oxo-2-oxabicyclo[3.2.0]heptane-2-carboxylate 4,4-Dioxide) . Below is a comparative analysis:
Critical Observations
Ring Strain and Reactivity: The bicyclic framework of Iodomethylsulbactam introduces significant ring strain, enhancing its reactivity toward nucleophilic attack, particularly in biological systems (e.g., β-lactamase inhibition). In contrast, the monocyclic this compound exhibits greater conformational flexibility and reduced strain, favoring its use in synthetic organic chemistry .
Electronic Effects: The 4,4-dioxide groups in Iodomethylsulbactam increase the electrophilicity of adjacent carbons, making it a potent electrophile in enzymatic interactions. The absence of such electron-withdrawing groups in this compound limits its biological activity but preserves its utility in non-polar reaction environments.
Synthetic Utility :
- Both compounds serve as halogenation reagents, but Iodomethylsulbactam’s complex structure requires specialized synthetic pathways (e.g., enzymatic resolution for stereochemical control), whereas this compound can be synthesized via straightforward alkylation of tetrahydropyran derivatives .
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